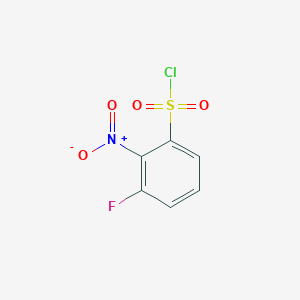

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

3-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFATVSJDGJDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277375 | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-56-5 | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of Fluorobenzene

- Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating mixture).

- Conditions: Controlled temperature to favor the formation of 3-fluoro-2-nitrobenzene.

- Outcome: The fluorine atom directs nitration ortho and para to itself, with the 2-nitro position being favored due to steric and electronic effects.

Sulfonylation with Chlorosulfonic Acid

- Reagents: Chlorosulfonic acid (ClSO3H) is the primary sulfonating agent.

- Procedure: The nitrated fluorobenzene is reacted with chlorosulfonic acid, typically at elevated temperatures (90–120 °C) to introduce the sulfonyl chloride group.

- Reaction Details:

- The reaction temperature is critical; initial addition at around 90–115 °C is recommended.

- The sulfonylation proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is installed.

- The reaction is often followed by treatment with an inorganic acid chloride to improve yield and purity.

- Yield: Reported yields for similar sulfonyl chloride compounds prepared by this method range from 79% to 98%, with optimized conditions achieving yields around 95–98%.

Alternative Sulfonyl Chloride Formation Methods

- From Sulfonates: Sulfonate salts or sulfonic acids can be converted to sulfonyl chlorides using chlorosulfuric acid or phosphorus oxychloride, sometimes in the presence of solvents like sulfolane.

- Chlorination of Sulfonic Acids: Direct chlorination of 3-fluoro-2-nitrobenzenesulfonic acid with chlorine or disulfur dichloride has been reported but is less common due to safety and selectivity concerns.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitration Temperature | 0–30 °C | To control regioselectivity and avoid over-nitration |

| Sulfonylation Temperature | 90–120 °C | Higher temperatures favor sulfonyl chloride formation |

| Chlorosulfonic Acid Amount | 3–5 mol per mol of substrate | Excess acid ensures complete sulfonylation |

| Reaction Time | Several hours (3–6 h) | To ensure full conversion |

| Post-treatment | Inorganic acid chloride addition | Enhances yield and purity |

Mechanistic Insights

- The electron-withdrawing nitro and fluorine groups influence the regioselectivity of both nitration and sulfonylation steps.

- The sulfonyl chloride group is introduced via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the electrophile source and chlorinating agent.

- Subsequent treatment with inorganic acid chlorides (e.g., phosphorus oxychloride) can convert sulfonic acids or sulfonate intermediates to sulfonyl chlorides more efficiently.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The sulfonyl chloride group introduced in this compound is highly reactive, making this compound a versatile intermediate in synthesizing pharmaceuticals and agrochemicals.

- The presence of fluorine influences the electronic properties, enhancing reactivity in nucleophilic aromatic substitution reactions.

- Industrial processes favor the chlorosulfonic acid method due to its scalability and high yields.

- Recent research explores safer and more efficient one-pot methods for sulfonyl fluoride synthesis starting from sulfonates, which might be adapted for sulfonyl chloride preparation with further development.

Análisis De Reacciones Químicas

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: While less common, the compound can undergo oxidation reactions, particularly under harsh conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions . The major products formed depend on the specific reagents and conditions used but can include substituted aromatic compounds and amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Reagent in Synthesis : 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating complex organic molecules .

2. Proteomics Research

- Protein Interactions : The compound is utilized in proteomics to study protein interactions and modifications. Its electrophilic nature allows it to form covalent bonds with amino acid residues in proteins, aiding in the elucidation of biochemical pathways .

3. Medicinal Chemistry

- Drug Development : It plays a role in the synthesis of drugs targeting enzyme inhibition. For instance, derivatives of sulfonamides related to this compound have shown potent inhibitory effects on enzymes like carbonic anhydrase .

4. Industrial Applications

- Dyes and Pigments Production : The compound's stability and reactivity make it suitable for producing various dyes and pigments used in industrial applications .

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For example, arylsulfonamides have been shown to bind with high affinity to carbonic anhydrase:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Aryl Sulfonamide A | <0.01 | Carbonic Anhydrase |

| Aryl Sulfonamide B | 0.14 | Acetylcholinesterase |

This table illustrates the potential of related compounds in drug design and enzyme inhibition .

Structural Activity Relationship (SAR) Studies

A systematic exploration of SAR for related compounds has indicated that modifications at specific positions on the benzene ring can significantly affect biological activity:

| Substituent Position | Substituent Type | Activity (IC50) |

|---|---|---|

| 2-OH | Hydroxyl | Essential for activity |

| 3-Cl | Chloro | IC50 = 6.2 |

| 3-F | Fluoro | IC50 = 19 |

These findings highlight how substituent variations can influence the potency against target enzymes like lipoxygenases, which are implicated in inflammatory processes and cancer progression .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules . The nitro group also plays a role in directing the reactivity of the compound, particularly in electrophilic aromatic substitution reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 3-fluoro-2-nitrobenzene-1-sulfonyl chloride is best understood through comparison with analogs. Below is a detailed analysis of key compounds (Table 1) and their distinguishing features:

Table 1: Comparative Analysis of Sulfonyl Chlorides and Related Derivatives

*Exact molecular weights for these isomers are unreported but assumed identical to the target compound due to identical substituent types.

Structural and Electronic Differences

- Regiochemistry of Substituents: The positions of -NO₂ and -F significantly alter electronic effects. In the target compound, the meta-directing -NO₂ group at position 2 and -F at position 3 create an electron-deficient ring, enhancing the electrophilicity of the -SO₂Cl group.

- Functional Group Variations: Compounds like 4-amino-3-nitrobenzenesulfonamide replace -SO₂Cl with -SO₂NH₂ and -F with -NH₂. This substitution eliminates the reactive chloride, making the compound more stable but less useful in sulfonylation reactions .

Experimental and Analytical Data

- Collision Cross-Section (CCS) : The target’s CCS values (e.g., 137.5 Ų for [M+H]⁺) provide benchmarks for mass spec characterization, though analogous data for similar compounds are lacking .

- Synthetic Utility : The target’s nitro group facilitates reduction to amines for further functionalization, a pathway less feasible in sulfonamides .

Actividad Biológica

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a compound that exhibits significant biological activity, primarily due to its electrophilic nature and ability to interact with various biological molecules. This article explores its mechanisms, applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of 239.60 g/mol. The compound features both a nitro group and a sulfonyl chloride group, which contribute to its reactivity. The sulfonyl chloride moiety is particularly reactive towards nucleophiles, facilitating covalent bond formation with proteins and other biomolecules .

Mechanism of Action:

- Electrophilic Reactivity: The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes.

- Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the electron-withdrawing properties of the nitro group, making it useful in synthetic organic chemistry.

Biological Applications

This compound is utilized in various fields including biochemistry, medicinal chemistry, and industrial applications:

- Proteomics Research: It is used to study protein interactions and modifications, aiding in the understanding of biochemical pathways and disease mechanisms.

- Drug Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.

- Industrial Chemistry: It is employed in the manufacture of dyes and pigments due to its chemical stability and reactivity.

Inhibition Studies

Research has demonstrated that sulfonamide derivatives, including compounds similar to this compound, exhibit potent inhibitory effects on various enzymes. For instance, studies on carbonic anhydrase (CA) inhibitors reveal that arylsulfonamides can bind with high affinity (from micromolar to sub-nanomolar concentrations), showcasing their potential in drug design .

Table 1: Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Aryl Sulfonamide A | <0.01 | Carbonic Anhydrase |

| Aryl Sulfonamide B | 0.14 | Acetylcholinesterase |

Structural Activity Relationship (SAR) Studies

A systematic exploration of SAR for related compounds has indicated that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, substituents at the 3-position have been shown to enhance potency against target enzymes like lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression .

Table 2: SAR Findings for Related Compounds

| Substituent Position | Substituent Type | Activity (IC50) |

|---|---|---|

| 2-OH | Hydroxyl | Essential for activity |

| 3-Cl | Chloro | IC50 = 6.2 |

| 3-F | Fluoro | IC50 = 19 |

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-2-nitrobenzene-1-sulfonyl chloride?

The compound is typically synthesized via electrophilic substitution reactions. A common approach involves the nitration and sulfonation of fluorobenzene derivatives under controlled conditions. For example:

- Step 1 : Nitration of fluorobenzene derivatives using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at the ortho position.

- Step 2 : Sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

Key reaction parameters include temperature control (0–5°C for nitration, 50–60°C for sulfonation) and stoichiometric ratios to minimize side reactions .

Q. What purification methods are recommended for isolating high-purity this compound?

- Recrystallization : Use non-polar solvents like hexane or dichloromethane at low temperatures to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:10 to 1:5) effectively separates impurities.

- Distillation : Vacuum distillation (boiling point ~150–160°C at reduced pressure) may be used for large-scale purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., integration ratios for fluorine and nitro groups).

- FT-IR : Identify S=O stretches (~1360–1380 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 239.95) .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the sulfonyl chloride moiety?

The nitro group at the ortho position exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride group. This facilitates nucleophilic substitution reactions (e.g., with amines or alcohols) but may also lead to side reactions such as hydrolysis under aqueous conditions. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate competing side reactions during derivatization (e.g., hydrolysis or dimerization)?

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?

Discrepancies often arise from:

- Impurity Profiles : Trace moisture or residual acids can reduce yields. Validate purity via HPLC before use.

- Steric Effects : Bulky nucleophiles may hinder substitution; optimize steric bulk using molecular modeling.

- Reaction Monitoring : Use in-situ techniques like Raman spectroscopy to track intermediate formation .

Q. What are the applications of this compound in designing enzyme inhibitors?

The sulfonyl chloride group reacts selectively with cysteine or lysine residues in enzyme active sites. For example:

- Protease Inhibition : Derivatives of this compound have been used to block SARS-CoV-2 main protease (IC₅₀ ~2.5 μM in vitro).

- Kinase Targeting : Modifications at the nitro position improve binding affinity (ΔG ~-9.8 kcal/mol in docking studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.